2-Methyl-5-nonanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

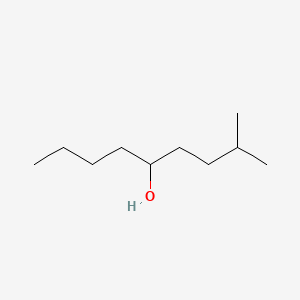

2-Methyl-5-nonanol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. This compound is part of the larger family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of 2-methyl-5-nonanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2-methyl-5-nonanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-nonanol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form 2-methyl-5-nonanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, it can be synthesized by reducing 2-methyl-5-nonanone.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 2-Methyl-5-nonanone

Reduction: this compound (from 2-methyl-5-nonanone)

Substitution: 2-Methyl-5-nonyl chloride or 2-Methyl-5-nonyl bromide

Aplicaciones Científicas De Investigación

2-Methyl-5-nonanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a metabolite in certain biological pathways and can be used in studies involving metabolic processes.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug synthesis.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-nonanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and its role in various chemical and biological processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Nonanol: Similar in structure but lacks the methyl group at the second carbon.

5-Nonanol: Similar but without the methyl group.

2-Methyl-5-nonanone: The ketone analog of 2-Methyl-5-nonanol.

Uniqueness

This compound is unique due to the presence of the methyl group at the second carbon, which influences its physical and chemical properties. This structural feature can affect its boiling point, solubility, and reactivity compared to its analogs .

Actividad Biológica

2-Methyl-5-nonanol (C10H22O), a branched-chain alcohol, has garnered attention for its biological activity, particularly in ecological and pharmacological contexts. This article reviews the compound's biological properties, synthesizing findings from various studies and sources.

This compound is characterized by its branched structure, which influences its volatility and reactivity. It is known to exhibit moderate solubility in water and high solubility in organic solvents, making it relevant in both environmental chemistry and biological systems. Its molecular structure is depicted as follows:

Pheromone Activity

This compound has been identified as a key component in the chemical signaling of various insect species. Research indicates that it plays a role in pheromone communication among beetles, contributing to mating behaviors and territorial marking. For example, studies have shown that certain beetle species utilize this compound as a pheromone to attract mates or deter competitors .

Volatile Organic Compound (VOC) Studies

As a VOC, this compound contributes to the atmospheric chemistry and can participate in secondary organic aerosol formation. Its reactivity with other atmospheric constituents can lead to the generation of various products that affect air quality and climate .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. In particular, it has shown effectiveness against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) reported around 500 µg/mL . This suggests potential applications in developing natural preservatives or antimicrobial agents.

Case Studies

- Insect Communication : A study on the chemical ecology of beetles highlighted the role of this compound in mating strategies, showing significant behavioral changes when this compound was present in controlled environments .

- Antimicrobial Testing : A laboratory study assessed the antimicrobial efficacy of various alcohols, including this compound, against pathogenic bacteria. Results indicated a notable reduction in bacterial viability at specific concentrations, supporting its potential use in biocontrol applications .

- Atmospheric Chemistry : Investigations into the role of this compound as a precursor for secondary organic aerosols demonstrated its involvement in complex atmospheric reactions, contributing to our understanding of air quality dynamics .

Summary of Findings

| Property | Observation |

|---|---|

| Chemical Structure | C10H22O (Branched-chain alcohol) |

| Ecological Role | Pheromone component for beetles |

| Volatile Organic Compound | Participates in atmospheric chemistry |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Bacillus cereus |

| Potential Neuroprotective Effects | Similar compounds show promise in reducing neuronal damage |

Propiedades

Número CAS |

29843-62-7 |

|---|---|

Fórmula molecular |

C10H22O |

Peso molecular |

158.28 g/mol |

Nombre IUPAC |

2-methylnonan-5-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3 |

Clave InChI |

RLQVUGAVOCBRNQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(CCC(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.